molecular formula C15H19N5O2 B2550689 (3,5-dimethyl-1H-pyrazol-4-yl)(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)methanone CAS No. 2034201-30-2

(3,5-dimethyl-1H-pyrazol-4-yl)(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)methanone

Cat. No. B2550689
CAS RN: 2034201-30-2
M. Wt: 301.35
InChI Key: YMNAHVPMARSCAX-UHFFFAOYSA-N
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Description

“(3,5-dimethyl-1H-pyrazol-4-yl)(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)methanone” is a chemical compound with the molecular formula C15H19N5O2 . It is a unique chemical that is used in early discovery research .


Synthesis Analysis

The synthesis of this compound or its analogs involves a diastereoselective route, via a rhodium-catalyzed asymmetric 1,4-addition of arylboronic acids in the presence of ®-BINAP to a crotonate ester .


Molecular Structure Analysis

The molecular structure of this compound consists of a pyrazole ring and a pyrrolidine ring, both of which are substituted with various functional groups . The exact 3D conformer and other structural details can be found in databases like PubChem .

Scientific Research Applications

Antimicrobial Activity

The compound’s unique structure makes it a promising candidate for antimicrobial research. Studies have explored its inhibitory effects against bacteria, fungi, and other pathogens. Researchers have synthesized derivatives of this compound and evaluated their antibacterial and antifungal properties .

Anti-Inflammatory Potential

Inflammation plays a crucial role in various diseases, including autoimmune disorders and chronic conditions. Scientists have investigated the anti-inflammatory effects of this compound and its derivatives. Preclinical studies suggest that it may modulate inflammatory pathways and reduce inflammation .

Anticancer Properties

The compound’s structural features make it an interesting target for cancer research. Researchers have explored its potential as an anticancer agent by assessing its cytotoxicity against cancer cell lines. Further investigations are needed to understand its mechanism of action and optimize its efficacy .

Antitubercular Activity

Tuberculosis remains a global health challenge, and novel antitubercular agents are urgently needed. Some derivatives of this compound have shown promising activity against Mycobacterium tuberculosis strains. These findings highlight its potential as a future antitubercular drug .

Bioorthogonal Probes

Bioorthogonal chemistry enables selective labeling and visualization of biomolecules in living cells. Interestingly, this compound has been reported as an “ultra-bright” bioorthogonal probe for fluorogenic bio-visualization. Its unique properties make it valuable for biological imaging applications .

Other Applications

Beyond the mentioned fields, ongoing research explores additional applications, such as its role in enzyme inhibition, receptor binding, and drug delivery. The compound’s versatility continues to inspire investigations across various scientific domains .

Mechanism of Action

The analog of this compound was found to have very high affinity for αvβ6 integrin in a radioligand binding assay . This suggests that it may interact with integrin receptors, but the exact mechanism of action is not specified in the available literature.

properties

IUPAC Name

(3,5-dimethyl-1H-pyrazol-4-yl)-[3-(6-methylpyridazin-3-yl)oxypyrrolidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N5O2/c1-9-4-5-13(19-16-9)22-12-6-7-20(8-12)15(21)14-10(2)17-18-11(14)3/h4-5,12H,6-8H2,1-3H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMNAHVPMARSCAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C=C1)OC2CCN(C2)C(=O)C3=C(NN=C3C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3,5-dimethyl-1H-pyrazol-4-yl)(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)methanone

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